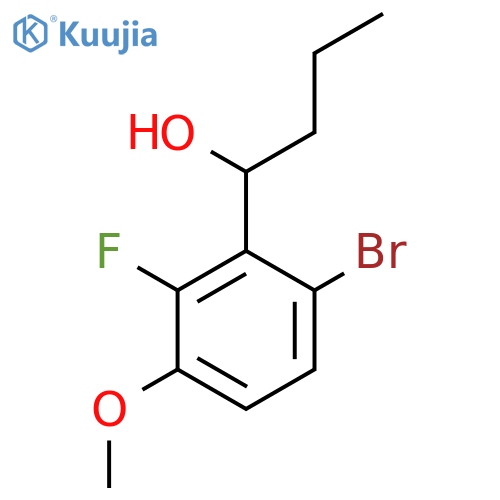Cas no 3002506-67-1 (1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)

3002506-67-1 structure
商品名:1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol
- 3002506-67-1
-
- インチ: 1S/C11H14BrFO2/c1-3-4-8(14)10-7(12)5-6-9(15-2)11(10)13/h5-6,8,14H,3-4H2,1-2H3
- InChIKey: XNACWDMXVDDJPH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C(CCC)O)F)OC
計算された属性
- せいみつぶんしりょう: 276.01612g/mol
- どういたいしつりょう: 276.01612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5Ų
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB605671-1g |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB605671-5g |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 5g |
€2218.40 | 2024-07-19 | ||
| abcr | AB605671-250mg |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 250mg |
€355.80 | 2024-07-19 |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
3002506-67-1 (1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol) 関連製品
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3002506-67-1)

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315